molecular formula C22H31N3O3 B11382279 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide

Cat. No.: B11382279
M. Wt: 385.5 g/mol
InChI Key: LUGOZMSIECDIBN-UHFFFAOYSA-N
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Description

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the ethyl and methyl groups.

The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrolidinones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, alcohols, and various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H31N3O3/c1-15(2)28-10-4-8-23-22(27)18-12-21(26)25(14-18)9-7-17-13-24-20-6-5-16(3)11-19(17)20/h5-6,11,13,15,18,24H,4,7-10,12,14H2,1-3H3,(H,23,27)

InChI Key

LUGOZMSIECDIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NCCCOC(C)C

Origin of Product

United States

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